5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the dimethoxyphenyl and dimethylaminoethyl groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction and improve efficiency.
Control of temperature and pressure: To ensure the reaction proceeds smoothly.
Purification steps: Such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced to form different products.
Substitution: Where one or more groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide would involve its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme and preventing it from catalyzing its reaction.
Modulating receptor activity: By binding to a receptor and either activating or blocking its signaling pathway.
Interacting with other proteins: By binding to other proteins and affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: A simpler analog without the dimethoxyphenyl and dimethylaminoethyl groups.
5-(4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness
5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide is unique due to the presence of both the chlorophenyl and dimethoxyphenyl groups, which may confer specific biological activities and properties that are not present in other similar compounds.
Properties
Molecular Formula |
C22H24ClN3O4 |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H24ClN3O4/c1-26(2)18(15-7-10-19(28-3)21(11-15)29-4)13-24-22(27)17-12-20(30-25-17)14-5-8-16(23)9-6-14/h5-12,18H,13H2,1-4H3,(H,24,27) |
InChI Key |
ZSLXAKJAAPPSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.